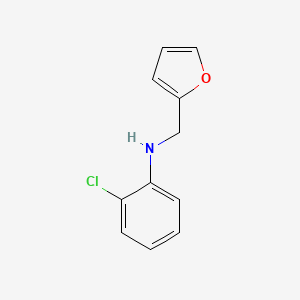

2-chloro-N-(furan-2-ylmethyl)aniline

Description

General Overview of Aniline (B41778) and Furan (B31954) Derivatives in Contemporary Organic Chemistry Research

Aniline, the simplest aromatic amine, and its derivatives are foundational pillars in the field of organic chemistry. wikipedia.org Substituted anilines, which are organic compounds derived from aniline by modifying it with various functional groups, serve as crucial starting materials and intermediates in a multitude of chemical syntheses. wisdomlib.org Their applications are extensive, ranging from the manufacture of polyurethanes and dyes to their use as versatile building blocks for the synthesis of fine chemicals and pharmaceuticals. wikipedia.orgyufenggp.com The chemical reactivity of the amino group, coupled with the aromatic ring, allows for a wide array of transformations, making aniline derivatives indispensable in industrial and laboratory settings. wikipedia.org Common derivatives include chloroanilines, toluidines, and nitroanilines, each with unique properties and applications. wikipedia.orgchemicalbook.com

Furan and its derivatives represent another vital class of organic molecules, characterized by a five-membered aromatic ring containing one oxygen atom. numberanalytics.comwikipedia.orgbritannica.com This heterocyclic structure imparts unique chemical properties and reactivity. numberanalytics.com Furans are considered aromatic due to the delocalization of six π-electrons, which satisfies Hückel's rule. numberanalytics.comnumberanalytics.com They are widely utilized as building blocks in the synthesis of complex molecules, including agrochemicals, pharmaceuticals, and polymers. numberanalytics.comijsrst.com A particularly important derivative is furfural (B47365), an aldehyde that can be produced from biomass, such as corncobs and oat hulls. britannica.comnih.gov The availability of furfural from renewable sources has positioned furan chemistry as a cornerstone of sustainable and green chemical synthesis. nih.gov

Structural Significance of the 2-chloro-N-(furan-2-ylmethyl)aniline Scaffold in Synthetic Methodologies

The molecular architecture of this compound incorporates three key structural motifs: an aniline core, a chloro-substituent at the ortho-position (position 2), and an N-linked furan-2-ylmethyl group. The combination of these features makes this scaffold a noteworthy intermediate in organic synthesis.

The N-(furan-2-ylmethyl)aniline portion of the molecule is typically synthesized via the reductive amination of furfural with an aniline. mdpi.com This reaction, which involves the formation of an imine followed by hydrogenation, is a fundamental method for constructing C-N bonds and producing secondary amines. mdpi.comresearchgate.net The use of furfural, a biomass-derived platform chemical, introduces an element of sustainability into the synthesis of this scaffold. nih.gov

The chlorine atom at the 2-position of the aniline ring significantly influences the molecule's reactivity and utility. Chloro-substituted anilines are important intermediates in their own right, often used in the synthesis of pesticides and pharmaceuticals. chemicalbook.com The presence of a halogen can direct subsequent electrophilic aromatic substitution reactions and provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of other functional groups.

Thus, the this compound scaffold merges the synthetic versatility of a halogenated aniline with a furan moiety that can be sourced from renewable feedstocks. This unique combination makes it a valuable precursor for creating more complex and potentially bioactive molecules.

Foundational Research Context for this compound

The foundational research concerning this compound is primarily rooted in the broader context of reductive amination reactions involving biomass-derived furanic aldehydes. The synthesis of its parent compound, N-(furan-2-ylmethyl)aniline, has been a subject of study. For instance, Martínez and coworkers investigated the heterogeneous catalytic reductive amination of furfural with aniline at room temperature using a bifunctional Iridium/SiO2-SO3H catalyst. mdpi.com While this study focused on the non-chlorinated analogue, it established a key synthetic precedent and highlighted the role of catalyst development in achieving this transformation efficiently. mdpi.com

The synthesis of this compound would follow this established pathway, reacting 2-chloroaniline (B154045) with furfural. The general mechanism for such reactions involves two main steps: the condensation of the carbonyl group with the amine to form an imine intermediate, followed by the hydrogenation of this intermediate to yield the final secondary amine product. mdpi.com

Research into the synthesis of other functionalized furan-based amines, such as 2,5-bis(aminomethyl)furan (B21128) (BAMF) from 2,5-diformylfuran (DFF), further underscores the importance of reductive amination in furan chemistry. scirp.orgresearchgate.net These studies, often employing catalysts like Nickel-Raney, contribute to the collective knowledge base that informs the synthesis and potential applications of furan-containing amine derivatives like this compound. scirp.org

Chemical Compound Data

Table 1: Physicochemical Properties of this compound and Related Compounds. Note: Data for the primary compound is limited; properties of related structures are provided for context.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-(Furan-2-yl)aniline | C10H9NO | 159.18 | 55578-79-5 |

| N-(furan-2-ylmethylene)aniline | C11H9NO | - | 621-39-6 |

| 2-chloro-4-fluoro-N-[furan-2-yl(phenyl)methyl]aniline | C17H13ClFNO | 301.74 | - |

| 3-Chloro-N-(furan-2-ylmethyl)-4-methylaniline | C12H12ClNO | 221.68 | 51597-76-3 |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLFBUOESSYUET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Chloro N Furan 2 Ylmethyl Aniline

Retrosynthetic Analysis and Key Disconnections in 2-chloro-N-(furan-2-ylmethyl)aniline

A retrosynthetic analysis of this compound identifies two primary disconnections that form the basis of the most common synthetic strategies. The most logical and frequently employed disconnection is at the C-N bond between the furan-2-ylmethyl group and the nitrogen atom of the aniline (B41778) moiety. This leads to two key synthons: a 2-chloroaniline (B154045) cation and a furan-2-ylmethyl anion, or more practically, their corresponding synthetic equivalents, 2-chloroaniline and a furfuryl halide or furfural (B47365).

A second, less common disconnection can be envisioned at the aryl C-N bond, between the nitrogen atom and the 2-chlorophenyl group. This approach would involve furfurylamine (B118560) and a 2-chlorophenyl electrophile, such as 1-chloro-2-iodobenzene (B47295) or a related derivative. This latter strategy typically requires more specialized reaction conditions, such as those used in transition metal-catalyzed cross-coupling reactions.

Direct Synthesis Approaches

Direct synthesis approaches are the most common methods for the preparation of this compound, involving the formation of the key C-N bond in a single main synthetic step.

Nucleophilic Substitution Reactions in Aniline Derivatization

One of the most straightforward methods for the synthesis of this compound is the nucleophilic substitution reaction between 2-chloroaniline and a furfuryl halide, typically furfuryl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the furfuryl halide and displacing the halide leaving group. This reaction is a classic example of N-alkylation of an amine.

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, which would otherwise protonate the starting aniline and render it non-nucleophilic. The choice of solvent can also influence the reaction rate, with polar aprotic solvents generally favoring such substitution reactions. A potential challenge with this method is the possibility of over-alkylation, leading to the formation of the tertiary amine, although this is often minimized by controlling the stoichiometry of the reactants.

Reductive Amination Pathways for N-Alkylation

Reductive amination is a highly effective and widely used method for the synthesis of this compound. researchgate.netmdpi.com This two-step, one-pot process involves the initial reaction of 2-chloroaniline with furan-2-carbaldehyde (furfural) to form an intermediate imine (a Schiff base). researchgate.net This imine is then reduced in situ to the desired secondary amine. nih.govrsc.org The furan (B31954) ring is often sensitive to harsh reductive conditions, making the choice of reducing agent crucial. rsc.org

A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), and catalytic hydrogenation. dtu.dksandermanpub.net The use of mild reducing agents is preferred to avoid unwanted side reactions. The reaction conditions can be optimized by adjusting the temperature, solvent, and catalyst to achieve high yields and selectivity. rsc.orgsandermanpub.net For instance, using a Ru-MACHO-BH catalyst with isopropanol (B130326) as a hydrogen donor has been shown to be effective for the reductive amination of furfurals with various anilines, achieving moderate to excellent yields. dtu.dk Similarly, bifunctional catalysts like Ir/SiO2-SO3H have been used, where acidic sites facilitate imine formation and the metal center promotes hydrogenation. mdpi.com

| Reactants | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Furfural, Aniline | Ir/SiO2-SO3H | Ethyl Acetate (B1210297) | Room Temp. | 21 | mdpi.com |

| Furfural, Heptylamine | NiNPs | - | 76 | 30 | dtu.dk |

| Furfural, Ammonia (B1221849) | Rh/Al2O3 | Water | 80 | 92 (selectivity) | rsc.org |

| Furfural, Ammonia | Raney Ni | 1,4-dioxane | 130 | 96.3 (selectivity) | sandermanpub.net |

| HMF, Aniline | CuAlOx | Methanol (B129727) | 100-120 | >98 | mdpi.com |

Multi-Component Reaction Sequences Incorporating Furan-2-carbaldehyde and Aniline Precursors

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules in a single step from three or more starting materials. acs.orgacs.orgbohrium.com While specific examples for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied. A hypothetical MCR could involve 2-chloroaniline, furan-2-carbaldehyde, and a third component, such as an isocyanide in a Ugi-type reaction, or cyclohex-2-enone in a different MCR pathway, to generate a more complex aniline derivative. acs.orgacs.org These reactions are known for their high atom economy and ability to rapidly generate molecular diversity. bohrium.com The development of such a reaction would require careful selection of components and optimization of reaction conditions to favor the formation of the desired product. bohrium.com

Copper-Catalyzed N-Arylation and Related Coupling Reactions

Copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, represent another potential synthetic route. rsc.orgresearchgate.netnih.gov In this approach, furfurylamine would be coupled with a 2-chlorophenylboronic acid derivative in the presence of a copper catalyst, an oxidant (often air), and a base. This method is advantageous due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Alternatively, a Buchwald-Hartwig amination could be employed, coupling furfurylamine with an aryl halide like 1-chloro-2-iodobenzene using a palladium catalyst, a suitable ligand, and a base. While powerful, these cross-coupling methods are generally more complex and costly than direct N-alkylation or reductive amination, and are typically reserved for substrates where other methods are not effective.

| Coupling Partners | Catalyst System | Base | Solvent | Temperature | Reference |

| Aminophenols, Phenylboronic acid | Cu(OAc)2/AgOAc | - | MeOH | Room Temp. | rsc.org |

| Anilines, Phenyltriethoxysilane | Cu(OAc)2 | TBAF | DMSO | 45 °C | researchgate.net |

| Cytisine, Phenylboronic acid | Cu(OAc)2 | Et3N | DCM | Room Temp. | researchgate.net |

| Methyl 2-aminothiophene-3-carboxylate, Arylboronic acids | Cu(OAc)2 | - | - | - | nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and base.

For reductive amination , the choice of catalyst and hydrogen source is paramount. Noble metal catalysts like Rhodium and Palladium, as well as non-noble metal catalysts like Raney Nickel, have been shown to be effective. mdpi.comrsc.orgsandermanpub.net The reaction temperature and hydrogen pressure are also crucial; for instance, in the reductive amination of furfural with ammonia over Raney Ni, a temperature of 130°C and a hydrogen pressure of 2.0 MPa were found to be optimal. sandermanpub.net

In nucleophilic substitution reactions, the choice of base and solvent can significantly impact the reaction rate and selectivity. The use of a non-nucleophilic base can prevent side reactions, while the solvent can influence the solubility of the reactants and the stability of the transition state. psu.edu

For copper-catalyzed N-arylation , the ligand, base, and solvent system must be carefully selected to ensure efficient catalytic turnover. The reaction is also sensitive to the nature of the copper salt used. researchgate.net Across all methods, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential for determining the optimal reaction time and preventing the formation of byproducts.

Solvent Effects and Reaction Media

The selection of an appropriate solvent is critical in the synthesis of N-aryl furan derivatives, as it can significantly influence reaction rates, selectivity, and the suppression of side-product formation. In the context of reductive amination of furan-based aldehydes with anilines, a common route to compounds structurally related to this compound, the choice of solvent has been shown to be a determining factor in the reaction's success.

For instance, in the reductive amination of furfural with aniline using a bifunctional Ir/SiO2-SO3H catalyst, ethyl acetate was found to be a beneficial solvent. Its use was associated with the inhibition of tertiary amine by-product formation, a common side reaction in such syntheses. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby steering the reaction towards the desired product. Both polar, protic solvents like water and apolar solvents such as toluene (B28343) have been utilized in related syntheses, indicating that the optimal solvent choice is highly dependent on the specific catalytic system and reactants employed.

In palladium-catalyzed amination reactions, which represent another viable synthetic route, solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly employed. These aprotic polar solvents are effective at solubilizing the reactants and catalyst complexes, facilitating the reaction. The choice among these is often determined by the specific ligand and palladium precursor used, as well as the reaction temperature.

The following table summarizes the solvents used in analogous synthetic transformations, highlighting their role in the reaction.

| Solvent | Reaction Type | Role and Observations |

| Ethyl Acetate | Reductive Amination | Inhibits the formation of tertiary amine by-products. |

| Methanol | Reductive Amination | A common solvent for reductive amination, noted for its high hydrogenation activity. |

| 1,4-Dioxane | Palladium-Catalyzed Amination | Standard solvent for Pd-catalyzed cross-coupling reactions. |

| Toluene | Reductive Amination | An apolar solvent option, demonstrating the versatility of the reaction media. |

| Water | Reductive Amination | A green, polar, and protic solvent, usable with certain catalyst systems. |

Catalytic Systems and Ligand Design

The formation of the C-N bond in this compound can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions or reductive amination. The design of the catalyst, particularly the choice of metal and the structure of the coordinating ligand, is paramount for achieving high yields and selectivity.

Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds. These systems typically consist of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can influence the reaction's scope, allowing for the coupling of challenging substrates, including electron-deficient anilines like 2-chloroaniline.

Copper-catalyzed Ullmann-type couplings offer an alternative to palladium-based systems. These reactions have seen a resurgence with the development of effective ligands that allow the reaction to proceed under milder conditions. Diamine ligands, for example, have been shown to be effective in promoting the N-arylation of amines with aryl halides at room temperature.

Nickel-mediated N-arylation has emerged as a cost-effective alternative to palladium catalysis. Systems employing NiCl2·6H2O with ligands such as 2,2'-bipyridyl have been shown to effectively catalyze the cross-coupling of arylboronic acids with various N-nucleophiles.

For reductive amination pathways, which involve the reaction of furfural with 2-chloroaniline followed by reduction of the resulting imine, various catalytic systems are employed. Heterogeneous catalysts are often favored for their ease of separation. Noble metal catalysts such as those based on palladium, platinum, and rhodium on carbon or alumina (B75360) supports are highly effective. rsc.org Non-noble metal catalysts, particularly those based on nickel (e.g., Raney nickel), have also demonstrated high activity and selectivity for the reductive amination of furfural. rsc.org The synergistic effect between the metal center and the support can play a vital role in these reactions.

The table below provides an overview of various catalytic systems and ligands applicable to the synthesis of the target compound.

| Catalyst System | Metal | Ligand Type | Applicable Reaction | Key Features |

| Buchwald-Hartwig | Palladium | Bulky, electron-rich phosphines | N-Arylation | Broad substrate scope, high efficiency. |

| Ullmann Coupling | Copper | Diamines, Phenanthrolines | N-Arylation | Milder reaction conditions, cost-effective metal. |

| Chan-Lam Coupling | Nickel | 2,2'-Bipyridyl | N-Arylation | Alternative to palladium and copper systems. |

| Reductive Amination | Rhodium/Al2O3 | N/A | Reductive Amination | High selectivity for furfurylamine synthesis. rsc.org |

| Reductive Amination | Raney Nickel | N/A | Reductive Amination | Active and selective non-noble metal catalyst. rsc.org |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by temperature and pressure, particularly in reductive amination pathways where gaseous hydrogen is often used.

Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. In the reductive amination of furfural, studies have shown that temperature is a critical parameter for achieving high selectivity. For example, in a study on the reductive amination of furfural, a reaction temperature of 80 °C was found to be optimal for achieving a high yield of furfurylamine. rsc.orgresearchgate.net Increasing the temperature can enhance the reaction rate but may also lead to undesired side reactions, such as over-hydrogenation of the furan ring or polymerization of furfural. Conversely, lower temperatures may result in slow reaction rates and incomplete conversion. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Pressure: In reactions involving gaseous reagents, such as hydrogen in reductive amination, pressure is a key variable. Higher hydrogen pressure generally increases the rate of the hydrogenation step. In palladium-catalyzed reductive amination, it has been observed that higher hydrogen pressure (>1.5 MPa) can improve the selectivity of the desired amine over the reduction of the carbonyl group. nih.gov However, excessively high pressures can sometimes lead to over-reduction of the furan ring. The optimization of hydrogen pressure is therefore crucial for maximizing the yield of the desired product. For palladium-catalyzed aminations of aryl halides with ammonia, the use of high-pressure reactors is often necessary due to the gaseous nature of ammonia at ambient temperature and pressure. acs.org

The interplay between temperature and pressure is complex and must be carefully optimized for each specific catalytic system to achieve the desired outcome.

| Parameter | General Influence on Reaction Kinetics | Potential Issues with Non-optimal Conditions |

| Temperature | Increases reaction rate. | Too High: Promotes side reactions (e.g., over-hydrogenation, polymerization). Too Low: Results in slow reaction rates and incomplete conversion. |

| Pressure (H2) | Increases rate of hydrogenation. | Too High: Can lead to over-reduction of the furan ring. Too Low: May result in incomplete reduction of the imine intermediate. |

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

Following the chemical synthesis, a robust purification strategy is essential to isolate the target compound, this compound, from unreacted starting materials, catalyst residues, and any by-products. A combination of chromatographic and crystallization techniques is typically employed.

Chromatographic Separation Methodologies (e.g., Column Chromatography, Thin-Layer Chromatography)

Chromatographic techniques are powerful tools for the separation and purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is an indispensable analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of an adsorbent (commonly silica (B1680970) gel), which is then developed in a sealed chamber with a suitable eluent. The separated components are visualized, often under UV light, allowing for a rapid assessment of the reaction's completion and the number of products formed.

Column Chromatography: For preparative scale purification, column chromatography is widely used. The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica gel. A carefully selected solvent or solvent mixture (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. By collecting fractions of the eluent as it exits the column, the desired product can be isolated in a pure form. The choice of eluent is critical and is typically determined by preliminary TLC analysis. A gradient of solvents, often starting with a non-polar solvent and gradually increasing the polarity, is frequently used to achieve optimal separation.

Recrystallization and Precipitation Strategies

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. The general procedure involves dissolving the impure solid in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. Upon slow cooling, the pure compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration. The choice of a suitable solvent is the most critical step in this process. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

Precipitation can also be used as a purification method. This technique involves dissolving the crude product in a solvent in which it is soluble and then adding a second solvent (an anti-solvent) in which the product is insoluble, causing it to precipitate out of the solution. The success of this method depends on the impurities remaining soluble in the solvent mixture. The precipitate is then collected by filtration.

The selection of the appropriate purification technique, or combination of techniques, will depend on the physical properties of this compound and the nature of the impurities present in the crude reaction mixture.

Advanced Spectroscopic Elucidation of 2 Chloro N Furan 2 Ylmethyl Aniline Molecular Structure

Vibrational Spectroscopy for Functional Group Assignment and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational landscape of a molecule. The vibrational modes are sensitive to the molecule's geometry, bonding, and electronic structure.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Absorption Bands and Vibrational Modes

Key expected FT-IR absorption bands include:

N-H Stretching: A secondary amine N-H stretching vibration is anticipated to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. In related compounds like o-chloroaniline, N-H stretching bands are observed around 3466 cm⁻¹ and 3373 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the aniline (B41778) and furan (B31954) rings are expected to occur above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) bridge will show symmetric and asymmetric stretching vibrations, typically in the 2950-2850 cm⁻¹ range.

C=C Stretching: The aromatic carbon-carbon double bond stretching vibrations of the aniline and furan rings are expected in the 1600-1450 cm⁻¹ region. For instance, in poly(2-chloroaniline), bands at 1567 cm⁻¹ and 1492 cm⁻¹ are attributed to C-C and C=C structures, respectively. researchgate.net

N-H Bending: The in-plane bending (scissoring) motion of the N-H group is typically observed around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected in the 1350-1250 cm⁻¹ range.

C-O-C Stretching: The characteristic asymmetric stretching of the furan ring's ether linkage (C-O-C) will likely produce a strong band in the 1260-1020 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration is anticipated to appear as a strong band in the 800-600 cm⁻¹ region, although its exact position can be influenced by the substitution pattern on the aromatic ring.

Fourier Transform Raman (FT-Raman) Spectroscopy: Complementary Vibrational Information

FT-Raman spectroscopy provides complementary information to FT-IR, as it relies on changes in polarizability during a vibration rather than changes in the dipole moment. This makes it particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For 2-chloro-N-(furan-2-ylmethyl)aniline, the FT-Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the furan and substituted benzene rings would be prominent.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings would also produce strong Raman bands.

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations would be observable.

Studies on similar molecules, such as 2-chloro-4-methylaniline, have utilized both FT-IR and FT-Raman spectroscopy to perform a complete vibrational assignment, demonstrating the synergy between the two techniques. nih.govnih.gov

Total Energy Distribution (TED) Analysis for Vibrational Assignments

A definitive assignment of the observed vibrational bands to specific molecular motions can be complex due to the coupling of different vibrations. Total Energy Distribution (TED) analysis is a computational method used to overcome this challenge. By calculating the contribution of each internal coordinate (such as bond stretching, angle bending, or torsion) to each normal mode of vibration, TED provides a quantitative assignment of the vibrational spectrum.

While no specific TED analysis for this compound has been reported, studies on related molecules like 2-chloro-4-methylaniline have successfully employed this method. nih.gov In such an analysis, the vibrational frequencies are first calculated using quantum chemical methods (like Density Functional Theory, DFT), and then the TED is computed to assign the scaled theoretical frequencies to the experimentally observed FT-IR and FT-Raman bands. nih.govresearchgate.net This approach allows for a highly reliable and detailed understanding of the molecule's vibrational dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is an indispensable technique for determining the precise connectivity of atoms within a molecule. By analyzing the chemical shifts, spin-spin coupling, and integration of the signals, a complete picture of the carbon and proton framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Although the spectrum for this compound is not available, data from its isomers, 4-chloro-N-(furan-2-ylmethyl)aniline and 3-chloro-N-(furan-2-ylmethyl)aniline, offer valuable insights for predicting its spectral features. rsc.org

¹H NMR Data for Isomers of this compound

| Compound | δ H4'/H5' (furan) | δ H3' (furan) | δ Aromatic (aniline) | δ -CH₂- | δ -NH- |

|---|---|---|---|---|---|

| 4-chloro-N-(furan-2-ylmethyl)aniline | 7.30 (d), 6.16 (dd) | 6.26 (dd) | 7.11–6.99 (m), 6.55–6.45 (m) | 4.22 (s) | 3.99 (s) |

| 3-chloro-N-(furan-2-ylmethyl)aniline | 7.26 (s), 6.12 (d) | 6.22 (dd) | 6.97 (t), 6.59 (dd), 6.46 (t), 6.36 (dd) | 4.15 (s) | 4.02 (s) |

Data obtained in CDCl₃ at 400 MHz. rsc.org

Predicted ¹H NMR Spectrum for this compound:

Furan Protons: The protons of the furan ring are expected to appear as distinct signals. The proton adjacent to the oxygen (H5') would be the most deshielded, followed by the proton at the H3' position, and finally the proton at the H4' position. They will exhibit characteristic doublet and doublet of doublets splitting patterns due to coupling with each other.

Aniline Protons: The four protons on the chloro-substituted aniline ring will show complex splitting patterns in the aromatic region (approximately 6.5-7.5 ppm). The presence of the chlorine atom at the ortho position will significantly influence the chemical shifts of the adjacent protons due to its electron-withdrawing inductive effect and electron-donating mesomeric effect. This would lead to a more complex and spread-out set of signals compared to the more symmetric patterns of the 3-chloro and 4-chloro isomers.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are expected to appear as a singlet or a doublet (if coupled to the N-H proton) around 4.2-4.3 ppm.

Amine Proton (-NH-): The secondary amine proton will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. Based on its isomers, it is expected to be around 4.0 ppm. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

¹³C NMR Data for Isomers of this compound

| Compound | δ C=O (furan C2') | δ C-H (furan) | δ Aromatic (aniline) | δ -CH₂- |

|---|---|---|---|---|

| 4-chloro-N-(furan-2-ylmethyl)aniline | 152.29 | 142.06, 110.37, 107.16 | 146.17, 129.07, 122.66, 114.25 | 41.50 |

| 3-chloro-N-(furan-2-ylmethyl)aniline | Not explicitly assigned | Not explicitly assigned | 149.04, 135.11, 130.36, 117.72, 112.65, 111.25 | 47.43 (likely CH₂) |

Note: The assignment for the 3-chloro isomer in the source is less clear than for the 4-chloro isomer. rsc.org

Predicted ¹³C NMR Spectrum for this compound:

Furan Carbons: The four carbon atoms of the furan ring are expected to have distinct chemical shifts. The carbon atom bonded to the methylene group (C2') will be significantly deshielded.

Aniline Carbons: Six signals are expected for the aniline ring carbons. The carbon atom bonded to the chlorine (C2) will be deshielded due to the inductive effect of the halogen. The carbon atom bonded to the nitrogen (C1) will also be significantly deshielded. The positions of the other carbon signals will be influenced by the combined electronic effects of the chloro and the N-(furan-2-ylmethyl)amino substituents.

Methylene Carbon (-CH₂-): A single signal for the methylene carbon is expected in the aliphatic region, likely around 40-50 ppm.

Computational Chemistry and Theoretical Investigations of 2 Chloro N Furan 2 Ylmethyl Aniline

Quantum Chemical Calculation Methodologies

The foundation of a computational study of 2-chloro-N-(furan-2-ylmethyl)aniline would involve several key quantum chemical methodologies to accurately model its molecular and electronic properties.

Geometrical Parameter Optimization and Conformational Landscape Analysis

A primary step in the computational study would be to determine the most stable three-dimensional structure of this compound through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms. The results would be a set of optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be necessary to explore the molecule's flexibility, particularly around the rotatable single bonds connecting the aniline (B41778), methylene (B1212753), and furan (B31954) moieties. By systematically rotating these bonds and calculating the corresponding energies, a potential energy surface can be mapped out to identify all stable conformers (local minima) and the energy barriers for interconversion between them. This analysis is crucial for understanding the molecule's dynamic behavior and which conformations are most likely to be present under given conditions.

(Note: As no specific data is available, a representative data table cannot be generated.)

Electronic Structure and Charge Distribution Analysis

Once the optimized geometry is obtained, a detailed analysis of the electronic structure would provide insights into the molecule's reactivity and intermolecular interactions. This would involve several types of analyses:

Mulliken and Natural Population Analysis (NPA): These methods would be used to calculate the partial atomic charges on each atom, revealing the charge distribution across the molecule. This information helps identify electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map would visually represent the electrostatic potential on the electron density surface. It provides a clear picture of charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.

These analyses would collectively provide a comprehensive understanding of the electronic characteristics of this compound.

(Note: As no specific data is available, a representative data table cannot be generated.)

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Implications

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This increased reactivity can be indicative of higher biological activity. Conversely, a larger energy gap points to greater molecular stability and lower reactivity.

For a closely related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, theoretical calculations using the B3LYP/6-31G(d,p) level of theory have determined the HOMO and LUMO energies. These values help in understanding the charge transfer dynamics within the molecule. The energy gap for this analog provides an estimation of the electronic properties and reactivity that can be expected for this compound.

| Molecular Property | Energy (a.u.) |

| EHOMO | -0.236 |

| ELUMO | -0.078 |

| Energy Gap (ΔE) | 0.158 |

Data derived from theoretical calculations on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.

Population Analysis (e.g., Mulliken Population Analysis, Natural Atomic Charges)

Population analysis methods are employed to determine the partial atomic charges within a molecule, offering insights into the distribution of electrons. Mulliken population analysis is a common method for calculating these charges from the basis functions used in quantum chemical calculations. These charges are instrumental in understanding the electrostatic potential and the reactivity of different atomic sites.

In the case of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, Mulliken population analysis performed at the B3LYP/6-31G(d,p) level reveals the charge distribution across the molecule. The analysis indicates that certain atoms carry significant positive or negative charges, which can influence their interaction with other molecules. For instance, oxygen atoms typically exhibit negative charges, making them potential sites for electrophilic attack, while hydrogen atoms often have positive charges.

Natural Atomic Charges, derived from Natural Population Analysis (NPA), provide an alternative and often more robust description of atomic charges compared to Mulliken charges.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful technique for studying intramolecular interactions, such as charge transfer and hyperconjugation. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. These interactions contribute to the stabilization of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactive sites. The MEP surface is color-coded to represent different electrostatic potential values. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while areas with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. Green regions represent neutral potential.

For aniline and its derivatives, MEP maps show that the amino group is a region of negative electrostatic potential, making it a likely site for electrophilic interaction. globalresearchonline.net In substituted anilines, the distribution of electrostatic potential is influenced by the nature and position of the substituents. For this compound, the MEP map would likely indicate negative potential around the nitrogen and oxygen atoms, as well as the furan and aniline rings, suggesting these as potential sites for electrophilic attack. The chlorine atom would also influence the electrostatic potential distribution on the aniline ring.

Theoretical Vibrational Frequency Calculations and Correlation with Experimental Spectra

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to predict the vibrational modes of a molecule. These calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other factors.

Studies on aniline derivatives have shown a good correlation between theoretical and experimental vibrational frequencies. asianpubs.org For chloroaniline derivatives, calculations at the B3LYP/6-311++G(d,p) level of theory have provided accurate predictions of vibrational modes, including N-H stretching, C-N stretching, and C-Cl stretching. asianpubs.org For this compound, theoretical calculations would help in assigning the characteristic vibrational bands of the furan ring, the aniline ring, the C-N bond, and the C-Cl bond, providing a detailed understanding of its vibrational spectrum.

Thermochemical Properties (e.g., Enthalpy, Entropy, Gibbs Free Energy) and Thermodynamic Stability

Theoretical calculations can provide valuable information about the thermochemical properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy. These properties are crucial for understanding the thermodynamic stability of the compound and its behavior in chemical reactions.

For 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, thermodynamic properties have been calculated at the B3LYP/6-31G(d,p) level. These calculations provide insights into the stability of the molecule at different temperatures. The calculated values of enthalpy, entropy, and Gibbs free energy can be used to predict the spontaneity of reactions involving this compound.

| Thermodynamic Property | Value |

| Enthalpy (kcal/mol) | -1103.52 |

| Gibbs Free Energy (kcal/mol) | -1103.58 |

| Entropy (cal/mol·K) | 134.88 |

Data derived from theoretical calculations on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid.

Non-Linear Optical (NLO) Properties: First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and telecommunications. The NLO properties of a molecule are related to its response to an applied electric field. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO activity of a molecule.

Theoretical calculations can predict the first-order hyperpolarizability of a molecule. For a related imidazole (B134444) derivative, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the computed first-order hyperpolarizability was found to be significantly higher than that of urea, a standard NLO material. nih.gov This suggests that the molecule possesses promising NLO properties. A study on 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid also calculated a notable first-order hyperpolarizability value of 3.136 × 10⁻³⁰ esu, indicating potential for NLO applications. uni.lu These findings suggest that this compound may also exhibit interesting NLO behavior due to the presence of electron-donating and electron-withdrawing groups, which can lead to significant intramolecular charge transfer.

| Compound | First-Order Hyperpolarizability (β₀) (esu) |

| Urea (reference) | 0.3728 x 10⁻³⁰ |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | 7.00254 x 10⁻³⁰ |

| 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid | 3.136 x 10⁻³⁰ |

Chemical Reactivity Profiles and Transformative Pathways of 2 Chloro N Furan 2 Ylmethyl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, characterized by the amino group attached to the chlorinated benzene ring, is central to many of its reactions. The nitrogen's lone pair of electrons significantly influences the reactivity of the aromatic ring and also serves as a nucleophilic and basic center.

Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

The benzene ring of an aniline derivative is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NHCH₂-furan). byjus.com This group directs incoming electrophiles to the ortho and para positions by stabilizing the intermediate carbocation through resonance. However, the presence of the chlorine atom, an electron-withdrawing group, deactivates the ring. Chlorine is also an ortho, para-director.

The combined effect of these two substituents governs the regioselectivity of substitution reactions. The strong activating effect of the amino group generally dominates, leading to substitution primarily at the positions ortho and para to it.

| Reaction | Typical Reagents | Expected Major Products | Notes |

| Halogenation | Br₂ in H₂O | 2,4,6-tribromo-substituted aniline derivative | Aniline rings are highly activated and can undergo polyhalogenation readily. byjus.com |

| Nitration | HNO₃, H₂SO₄ | Mixture of meta and para isomers | Direct nitration can be complex as the strongly acidic conditions can protonate the amino group, forming an anilinium ion which is a meta-director. byjus.com |

| Sulphonation | Fuming H₂SO₄ | p-aminobenzenesulfonic acid derivative | The reaction initially forms anilinium hydrogen sulfate, which rearranges upon heating. byjus.com |

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) on an aryl chloride is typically challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In 2-chloro-N-(furan-2-ylmethyl)aniline, the ring is not sufficiently activated for classical SNAr reactions to occur under mild conditions.

However, metal-catalyzed cross-coupling reactions provide a powerful alternative for the formal substitution of the chlorine atom. Reactions such as the Buchwald-Hartwig amination, Suzuki coupling, or Sonogashira coupling could potentially be employed to form new carbon-nitrogen or carbon-carbon bonds at this position. The reactivity in such reactions would be comparable to other 2-chloroaniline (B154045) derivatives. Studies on similar systems, like the reaction of 2-chloroquinoxaline (B48734) with anilines, proceed via a bimolecular aromatic nucleophilic substitution mechanism. researchgate.net

Nitrogen-Centered Reactions: Alkylation and Acylation Reactions

The lone pair of electrons on the secondary amine nitrogen makes it a potent nucleophile. This allows for straightforward alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated using various alkyl halides. The reaction proceeds via a standard nucleophilic substitution mechanism where the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Acylation: Reaction with acyl chlorides or acid anhydrides readily forms the corresponding amide. This transformation is often used as a protective strategy for the amino group in aniline chemistry. Acylation reduces the activating effect of the amino group on the aromatic ring because the lone pair on the nitrogen participates in resonance with the adjacent carbonyl group. chemistrysteps.com

Reactivity of the Furan (B31954) Heterocyclic Ring

The furan ring is an electron-rich aromatic heterocycle and is susceptible to various reactions, particularly those involving electrophiles and oxidation. pearson.com

Oxidation Reactions of the Furan Nucleus

The furan moiety is sensitive to oxidation and can undergo several transformations depending on the oxidant and reaction conditions. pharmaguideline.com

Oxidative Ring Cleavage: Strong oxidizing agents can lead to the cleavage of the furan ring, often forming 1,4-dicarbonyl compounds. organicreactions.org For instance, the oxidation of furan derivatives can yield maleic acid. nih.govacs.org

Aza-Achmatowicz Reaction: In the context of a furfurylamine (B118560) derivative, oxidation can lead to aza-Achmatowicz rearrangement, which transforms the furan into a highly functionalized piperidinone derivative. This reaction is a valuable tool in the synthesis of nitrogen-containing natural products. organicreactions.org

| Oxidant | Reaction Type | Potential Product Type |

| m-CPBA, H₂O₂ | Ring Opening/Cleavage | 1,4-dicarbonyl compounds |

| NBS, various solvents | Aza-Achmatowicz Reaction | Dihydropyridinone derivatives |

| O₃ (Ozonolysis) | Ring Cleavage | Dicarbonyl compounds |

Ring-Opening Reactions (if applicable)

The furan ring can undergo ring-opening reactions under certain conditions, particularly in the presence of acid. pharmaguideline.com The chemistry of furan is sensitive to ring cleavage, which can be initiated by acidic conditions. nih.gov Protonation of the furan ring can lead to the formation of reactive intermediates that are susceptible to nucleophilic attack, resulting in ring-opened products. pharmaguideline.com For example, the polymerization of furfuryl alcohol, a related compound, is known to involve ring-opening side reactions that introduce carbonyl moieties into the polymer structure. nih.gov

Electrophilic Substitution on the Furan Ring

The furan ring within the this compound molecule is a five-membered aromatic heterocycle characterized by a high degree of π-electron density. pharmaguideline.com This electron-rich nature is due to the participation of one of the oxygen atom's lone pairs in the aromatic sextet, which makes the ring highly activated for electrophilic aromatic substitution reactions. pharmaguideline.comorientjchem.org Consequently, furan undergoes these reactions much more readily than benzene, often requiring milder reagents and conditions. scribd.comijabbr.com

Electrophilic attack on the furan ring preferentially occurs at the C2 and C5 positions (α-carbons), as the resulting carbocation intermediate (a sigma complex) is more effectively stabilized by resonance. scribd.com Specifically, attack at the C2/C5 position allows for the delocalization of the positive charge over three atoms, including the oxygen, which is the most stable resonance form. In this compound, the C2 position is already substituted with the methylene (B1212753) bridge to the aniline moiety. Therefore, electrophilic substitution is strongly directed to the C5 position.

Common electrophilic substitution reactions applicable to the furan ring of this compound include halogenation, nitration, sulfonation, and acylation. ijabbr.compharmaguideline.commasterorganicchemistry.commasterorganicchemistry.com Due to the ring's sensitivity to strong acids, which can cause polymerization or ring-opening, these reactions are typically carried out with mild reagents. scribd.compharmaguideline.com For instance, nitration is often performed with acetyl nitrate at low temperatures, and sulfonation can be achieved using a pyridine-sulfur trioxide complex. pharmaguideline.commasterorganicchemistry.com

| Reaction | Typical Reagent | Expected Product at C5 Position | Reference |

|---|---|---|---|

| Nitration | Acetyl nitrate (CH₃COONO₂) | 5-nitro derivative | pharmaguideline.commasterorganicchemistry.com |

| Halogenation (Bromination) | Bromine in dioxane | 5-bromo derivative | pharmaguideline.com |

| Sulfonation | Pyridine-SO₃ complex | 5-sulfonic acid derivative | ijabbr.compharmaguideline.com |

| Acylation (Friedel-Crafts) | Acetic anhydride (B1165640) / BF₃ | 5-acetyl derivative | ijabbr.compharmaguideline.com |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. Mechanistic studies focus on identifying the sequence of elementary steps, the nature of intermediates, and the structure of transition states that connect reactants, intermediates, and products.

Elucidation of Rate-Determining Steps and Transition States

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituted aniline ring can undergo nucleophilic aromatic substitution. Unlike SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway. wikipedia.orglibretexts.org The first step, the attack of a nucleophile on the carbon atom bearing the chlorine, is generally the rate-determining step. masterorganicchemistry.comresearchgate.net This is because this step involves the disruption of the ring's aromaticity, which has a high activation energy. researchgate.net The resulting negatively charged intermediate is known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups, although the chloro-substituent on its own provides only modest activation.

Reactions involving the Aniline Moiety: The secondary amine can act as a nucleophile. In reactions such as acylation or alkylation, the rate-determining step is typically the nucleophilic attack of the nitrogen atom on the electrophile. In other contexts, such as the Bamberger rearrangement of related N-phenylhydroxylamines, computational studies using Density Functional Theory (DFT) have been employed to trace reaction paths and identify transition states. beilstein-journals.orgnih.govresearchgate.net These studies have shown that proton transfers can be involved in the rate-determining steps and have helped elucidate complex rearrangements by calculating activation energies for proposed transition states. beilstein-journals.orgresearchgate.net For instance, in some acid-catalyzed rearrangements, the formation of a diprotonated species precedes the rate-limiting transition state. nih.govresearchgate.net

| Transformation Type | Typical Rate-Determining Step | Influencing Factors | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic attack on the aromatic ring | Nucleophile strength, solvent polarity, nature of leaving group | masterorganicchemistry.comwikipedia.orgresearchgate.net |

| Electrophilic Substitution (Furan Ring) | Formation of the sigma-complex (carbocation) | Electrophile reactivity, stability of the carbocation | masterorganicchemistry.com |

| Oxidation of Aniline Moiety | Formation of a cation-dipole activated complex | Solvent polarity, acidity (H⁺ concentration) | orientjchem.org |

Intermediates Identification and Characterization

Reactive intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification, often through spectroscopic methods or trapping experiments, is key to confirming a proposed mechanism.

Meisenheimer Complex: In the SNAr reaction at the chloroaniline ring, the key intermediate is the Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com This is a resonance-stabilized, negatively charged cyclohexadienyl anion. Although often too transient to isolate, the existence of Meisenheimer complexes has been proven by NMR spectroscopy in related systems. researchgate.net

Sigma Complex (Arenium Ion): During electrophilic substitution on the furan ring, the attack of the electrophile leads to the formation of a cationic intermediate known as a sigma complex or arenium ion. libretexts.org The stability of this intermediate determines the regioselectivity of the reaction. As previously discussed, attack at the C5 position of the furan ring in this compound yields the most stable sigma complex.

Other Intermediates: In different reaction pathways, other intermediates may be formed. For example, photochemical degradation studies of 2-chloroaniline have identified intermediates such as HO-adducts and anilinium radical cations. mdpi.comresearchgate.net In the synthesis of furan derivatives, reactive intermediates like sulfonium acylmethylides have been trapped to form the desired products. rsc.org

| Intermediate | Associated Reaction Type | Key Structural Feature | Reference |

|---|---|---|---|

| Meisenheimer Complex | Nucleophilic Aromatic Substitution (SNAr) | Resonance-stabilized cyclohexadienyl anion | masterorganicchemistry.comresearchgate.netchemistrysteps.com |

| Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution | Resonance-stabilized cyclohexadienyl cation | libretexts.org |

| Anilinium Radical Cation | Oxidative/Photochemical Degradation | Radical cation centered on the aniline nitrogen | mdpi.comresearchgate.net |

| Benzyne | Nucleophilic Aromatic Substitution (Elimination-Addition) | Highly strained triple bond in the aromatic ring | chemistrysteps.com |

This compound as a Versatile Synthetic Intermediate for Organic Synthesis

The bifunctional nature of this compound, possessing a reactive furan ring, a secondary amine, and a halogenated aniline moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles. researchgate.netresearchgate.netorganic-chemistry.org Such heterocyclic scaffolds are of significant interest in medicinal and materials chemistry. rsc.orgijpsr.infoekb.egnih.gov

The chlorine atom on the aniline ring can be substituted via nucleophilic aromatic substitution or serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The secondary amine and the adjacent furan ring can participate in intramolecular cyclization reactions to form fused heterocyclic systems. For example, N-(furan-2-ylmethyl)aniline scaffolds have been used to synthesize novel tetrazole derivatives with antimicrobial activity. nih.gov

The versatility of N-aryl-2-chloroacetamides, compounds with a related structural motif, has been demonstrated in their reactions with various nucleophiles to produce heterocycles like imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Similarly, this compound could be a precursor to a wide array of fused ring systems. Potential synthetic transformations could include intramolecular Friedel-Crafts-type reactions or Pictet-Spengler-type cyclizations, leading to the formation of novel polycyclic aromatic compounds. The furan moiety itself is a known precursor for other heterocyles and can be a diene in Diels-Alder reactions. scribd.comorganic-chemistry.org

| Target Heterocyclic System | Plausible Synthetic Strategy | Reactive Sites Involved |

|---|---|---|

| Benzimidazoles | Reaction with a one-carbon synthon followed by cyclization | Aniline ring (C-Cl and N-H) |

| Quinolines/Quinolones | Intramolecular cyclization/condensation reactions | Aniline and furan moieties |

| Fused Furo-pyridines | Intramolecular cyclization involving the furan ring and a side chain | Furan ring and secondary amine |

| Carbazoles | Palladium-catalyzed intramolecular C-H arylation | Aniline and furan rings |

Future Directions and Emerging Research Avenues for 2 Chloro N Furan 2 Ylmethyl Aniline

Development of Greener and Sustainable Synthetic Protocols

The primary synthesis of 2-chloro-N-(furan-2-ylmethyl)aniline involves the reductive amination of furfural (B47365) with 2-chloroaniline (B154045). Future research is focused on aligning this process with the principles of green chemistry to reduce environmental impact and improve efficiency.

Biocatalysis: A significant emerging trend is the use of enzymes, particularly transaminases (TAms), for the amination of furfural and its derivatives. mdpi.compharmaguideline.com This biocatalytic approach offers a mild and sustainable alternative to traditional chemical methods, often proceeding in aqueous media at ambient temperatures. researchgate.net Future work will likely involve screening and engineering transaminases that can efficiently accept 2-chloroaniline as the amine donor, potentially leading to a highly selective and environmentally benign one-step synthesis. mdpi.com Hybrid chemoenzymatic strategies, combining the efficiency of chemical catalysts with the selectivity of biocatalysts, also present a promising research direction. sctunisie.org

Advanced Process Technologies: Continuous flow chemistry offers enhanced safety, better heat and mass transfer, and easier scalability compared to batch processes. rsc.org The application of flow reactors to the reductive amination for synthesizing N-substituted furfurylamines is a key area for development. rsc.orgresearchgate.net This technology could enable safer handling of reagents and better control over reaction parameters, leading to higher yields and purity. Similarly, microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. mdpi.commdpi.com Exploring microwave irradiation for the synthesis of this compound could lead to more rapid and energy-efficient protocols. researchgate.net

Sustainable Reagents and Solvents: A move away from harsh reducing agents towards greener alternatives like molecular hydrogen or transfer hydrogenation using alcohols (e.g., isopropanol) as both solvent and hydrogen donor is a critical goal. researchgate.netresearchgate.net Research into performing the synthesis in water or other bio-based solvents would further enhance the sustainability of the process. mdpi.comresearchgate.net

| Green Strategy | Approach | Potential Advantages |

| Biocatalysis | Use of Transaminases (TAms) | High selectivity, mild reaction conditions, aqueous media, reduced waste. mdpi.compharmaguideline.com |

| Flow Chemistry | Continuous reactor processing | Improved safety, scalability, process control, and efficiency. rsc.orgrsc.orgresearchgate.net |

| Microwave Synthesis | Microwave irradiation | Drastically reduced reaction times, lower energy consumption. mdpi.commdpi.com |

| Sustainable Reagents | H₂, iPrOH (transfer hydrogenation) | Atom-economic, reduced toxicity of reagents. researchgate.netresearchgate.net |

| Green Solvents | Water, bio-based solvents | Reduced environmental impact, improved safety. mdpi.com |

Exploration of Novel Catalytic Systems for Specific Transformations

The efficiency of the synthesis of this compound is highly dependent on the catalyst used for the reductive amination of furfural with 2-chloroaniline. Future research will focus on developing more active, selective, and robust catalysts.

Non-Noble Metal Catalysts: While precious metals like palladium, ruthenium, and rhodium have shown high efficacy, their cost and scarcity are significant drawbacks. rsc.orgresearchgate.nettaylorfrancis.com Consequently, a major research thrust is the development of catalysts based on earth-abundant, non-noble metals such as nickel, copper, cobalt, and iron. chemrxiv.orgnih.gov Systems like CuAlOₓ and graphene-shelled cobalt nanoparticles have shown promise for the reductive amination of furanic aldehydes and represent a key area for future catalyst design. mdpi.comrsc.org The goal is to create low-cost, recyclable catalysts that match or exceed the performance of their noble metal counterparts.

Catalyst Support and Design: The interaction between the metal nanoparticle and its support material is crucial for catalytic activity and selectivity. taylorfrancis.com Future investigations will explore novel support materials, including structured carbons, metal oxides, and zeolites, to enhance catalyst stability and performance. nih.gov The design of bifunctional catalysts, possessing both acidic sites to facilitate imine formation and metal sites for hydrogenation, is another promising avenue for improving one-pot reductive amination processes.

Table of Emerging Catalytic Systems for Reductive Amination of Furfural

| Catalyst Type | Metal(s) | Support/Ligand | Key Features |

|---|---|---|---|

| Noble Metal | Ru | Pincer Complexes (e.g., MACHO-BH) | High activity, base-free transfer hydrogenation. mdpi.comresearchgate.net |

| Noble Metal | Pd | Carbon | High selectivity for secondary amines. researchgate.net |

| Non-Noble Metal | Co | Graphene Shell | Magnetically recoverable, reusable, high activity. rsc.org |

| Non-Noble Metal | Cu, Ni | Mixed Oxides (e.g., CuAlOₓ) | Inexpensive, suitable for flow reactors. mdpi.com |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating catalyst design and understanding reaction mechanisms. Applying these methods to this compound and its synthesis can provide valuable insights that guide experimental work.

Future research will likely employ DFT to:

Model Catalyst-Substrate Interactions: Simulate the adsorption of furfural, 2-chloroaniline, and reaction intermediates on the surface of different catalysts. This can help elucidate reaction pathways and identify rate-determining steps, aiding in the rational design of more efficient catalysts. organic-chemistry.org

Predict Electronic and Reactivity Properties: Calculate electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO), electrostatic potential maps, and natural bond orbitals for this compound. bohrium.comresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding efforts in derivatization and exploring the compound's reactivity. bohrium.com

Elucidate Reaction Mechanisms: Investigate the energetics of different potential reaction pathways for both the synthesis and subsequent reactions of the title compound. This can help rationalize experimental observations and predict the influence of substituents on reactivity. researchgate.net Computational studies on related Schiff bases have already demonstrated good agreement between calculated geometric parameters and experimental results. nih.gov

Unexplored Reactivity Pathways and Derivatization Opportunities

Beyond its synthesis, the inherent reactivity of the furan (B31954) and chloroaniline moieties in this compound presents numerous opportunities for creating novel derivatives with potentially unique properties.

Functionalization of the Furan Ring: The furan ring is susceptible to various transformations.

Electrophilic Substitution: While the furan ring is reactive, electrophilic substitution reactions like nitration, halogenation, or sulfonation could be explored under mild conditions to introduce new functional groups, typically at the C5 position. pharmaguideline.comijabbr.com

C-H Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. Research into the selective C-H activation of the furan ring, particularly at the C3 or C5 position, could provide direct and atom-economical routes to a wide range of new derivatives without the need for pre-functionalized starting materials. mdpi.comresearchgate.netresearchgate.net

Ring-Opening and Rearrangement: The furan ring can undergo oxidative ring-opening to form 1,4-dicarbonyl compounds or participate in rearrangements like the Achmatowicz reaction, providing pathways to different classes of cyclic and acyclic compounds. researchgate.netmdpi.com

Reactions at the Amine and Aniline (B41778) Moieties:

N-Derivatization: The secondary amine linkage is a key site for derivatization. Acylation could produce various amides, while alkylation could lead to tertiary amines with different steric and electronic properties. researchgate.net

Aniline Ring Functionalization: The chloro-substituted aniline ring can undergo further substitution reactions, although the existing groups will influence the position of subsequent modifications. Cross-coupling reactions could also be explored to modify the aromatic ring.

The systematic exploration of these pathways will be crucial for unlocking the full synthetic potential of this compound as a versatile chemical building block.

Q & A

Q. Table 1: Representative Synthetic Conditions

Basic: How is this compound characterized structurally and spectroscopically?

Answer:

Q. Table 2: Key Spectral Signatures

| Technique | Diagnostic Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 4.3 ppm (N–CH₂–furan), δ 7.1–7.4 ppm (aryl-Cl) | |

| ESI-MS | [M+H]⁺ at m/z 211.6 |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- GHS compliance : Classified as harmful if inhaled (H332) or ingested (H301). Use PPE (gloves, goggles) and work in a fume hood .

- Waste disposal : Neutralize with dilute NaOH before incineration to avoid halogenated byproducts .

Advanced: How do ligand effects in Pd catalysis influence the selectivity of heterocycle formation from this compound?

Answer:

Ligands control the coordination geometry of Pd, directing cyclization pathways:

Q. Table 3: Ligand-Dependent Selectivity

| Ligand | Ring Size | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| XPhos | 6 | Acridine | 82 | |

| dppe | 5 | Indole | 75 |

Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states for C–N bond formation, identifying energy barriers for competing pathways (e.g., Ullmann vs. Buchwald-Hartwig mechanisms) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on reaction kinetics. MD predicts higher yields in non-polar solvents due to reduced Pd aggregation .

Advanced: What role does this compound play in polymer science?

Answer:

The compound serves as a monomer in Diels-Alder (DA) reactions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.